N,N'-bis(3-chloro-4-methylphenyl)-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine-2,4-diamine
Description
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Properties
Molecular Formula |
C27H27Cl2N7 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-N,4-N-bis(3-chloro-4-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H27Cl2N7/c1-18-8-10-20(16-23(18)28)30-25-32-26(31-21-11-9-19(2)24(29)17-21)34-27(33-25)36-14-12-35(13-15-36)22-6-4-3-5-7-22/h3-11,16-17H,12-15H2,1-2H3,(H2,30,31,32,33,34) |
InChI Key |
HAFOQVXBBYGWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N,N'-bis(3-chloro-4-methylphenyl)-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a triazine core substituted with two 3-chloro-4-methylphenyl groups and a 4-phenyl-1-piperazinyl moiety. This unique structure suggests potential interactions with various biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of triazine compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves inhibition of critical bacterial enzymes such as dihydrofolate reductase .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Triazine A | Mycobacterium tuberculosis | 28 | Dihydrofolate reductase inhibition |
| Triazine B | E. coli | 15 | Cell wall synthesis disruption |
| Triazine C | Staphylococcus aureus | 22 | Protein synthesis inhibition |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that similar triazines can induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
- Case Study : A study demonstrated that a related triazine compound effectively inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 30 μM. The study attributed this effect to the compound's ability to disrupt microtubule dynamics and induce cell cycle arrest .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Triazine D | Breast Cancer (MCF-7) | 30 | Microtubule disruption |
| Triazine E | Lung Cancer (A549) | 25 | Apoptosis induction |
| Triazine F | Colon Cancer (HT29) | 35 | Cell cycle arrest |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis and metabolism.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the normal cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in bacterial and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
